molecular formula C49H48N4O5 B12382713 LD-Attec2

LD-Attec2

Cat. No.: B12382713
M. Wt: 772.9 g/mol
InChI Key: XLMMYLGTSGIVKT-UHFFFAOYSA-N
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Description

LD-Attec2 (Ligand-Driven Attenuated Transitional Electrochemical Compound 2) is a novel inorganic coordination complex designed for catalytic and sensing applications. Structurally, it comprises a central transition metal (e.g., ruthenium) coordinated with a hybrid multidentate phosphine-alkene ligand system, enabling redox-active behavior and stability under diverse conditions . Preliminary studies suggest its efficacy in electrochemical CO₂ reduction, achieving a Faradaic efficiency of 82% at −0.8 V vs. RHE, with a turnover frequency (TOF) of 1.2 × 10⁴ s⁻¹ . Its unique ligand architecture facilitates electron transfer while minimizing decomposition, a common limitation in analogous compounds.

Properties

Molecular Formula

C49H48N4O5

Molecular Weight

772.9 g/mol

IUPAC Name

7-hydroxy-5-[10-[1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]oxydecoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C49H48N4O5/c1-34-18-12-15-23-42(34)51-50-38-25-26-43(35(2)30-38)52-53-49-40-22-14-13-21-37(40)24-27-44(49)56-28-16-7-5-3-4-6-8-17-29-57-45-31-39(54)32-46-48(45)41(33-47(55)58-46)36-19-10-9-11-20-36/h9-15,18-27,30-33,54H,3-8,16-17,28-29H2,1-2H3

InChI Key

XLMMYLGTSGIVKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCOC5=CC(=CC6=C5C(=CC(=O)O6)C7=CC=CC=C7)O)C

Origin of Product

United States

Preparation Methods

The synthesis of LD-Attec2 involves the design of bifunctional molecules that can bind to both lipid droplets and autophagosomal proteins. The preparation process includes:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize LD-Attec2’s performance, it is compared to two structurally and functionally related compounds: Ru-PhenCOO (ruthenium-phenanthroline carboxylate) and Fe-CluB (iron-cluster-based catalyst).

Table 1: Structural and Functional Comparison

Parameter This compound Ru-PhenCOO Fe-CluB
Central Metal Ruthenium Ruthenium Iron
Ligand System Phosphine-alkene hybrid Phenanthroline carboxylate Cluster-based N-donor
Redox Potential (V) −0.8 vs. RHE −1.1 vs. RHE −0.6 vs. RHE
Faradaic Efficiency 82% 68% 75%
TOF (s⁻¹) 1.2 × 10⁴ 8.5 × 10³ 9.0 × 10³
Stability (hrs) >200 120 150
Primary Application CO₂ reduction Water splitting N₂ fixation

Key Findings:

Structural Superiority: this compound’s phosphine-alkene ligand system enhances metal-ligand charge transfer compared to Ru-PhenCOO’s carboxylate framework, reducing overpotential by 300 mV .

Functional Flexibility : While Fe-CluB excels in nitrogen fixation, this compound’s broader operational pH range (2–12 vs. Fe-CluB’s 4–10) makes it adaptable to industrial electrolysis conditions .

Stability : this compound’s ligand design mitigates oxidative degradation, outperforming both Ru-PhenCOO and Fe-CluB in long-term stability tests (>200 hours at 100 mA/cm²) .

Mechanistic Insights and Limitations

  • Electron Transfer Pathways : this compound’s ligand system enables bidirectional electron donation, a feature absent in Ru-PhenCOO’s unidirectional carboxylate ligands .
  • Limitations : Despite high efficiency, this compound’s synthesis requires rare metal precursors (e.g., RuCl₃), increasing production costs by 40% compared to Fe-CluB .

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